molecular formula C23H18F2N2O3S B2873771 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 878062-14-7

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2873771
CAS RN: 878062-14-7
M. Wt: 440.46
InChI Key: HIPUDMWNWQHXFB-UHFFFAOYSA-N
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Description

The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, a benzylsulfonyl group, and a 2,4-difluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The indole ring might undergo electrophilic substitution, the sulfonyl group could act as a leaving group, and the amide might participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

Environmental Monitoring and Toxicity Studies

  • Perfluorinated Compound Monitoring : Research has been conducted to monitor perfluorinated compounds (PFCs) in aquatic ecosystems, indicating the global distribution of PFCs in aquatic organisms and the importance of understanding their environmental fate and distribution. Such studies highlight the significance of monitoring persistent environmental contaminants, including potentially related sulfonamide derivatives like the compound , for environmental health and safety (Houde et al., 2011).

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Investigations into the biodegradation of polyfluoroalkyl chemicals reveal the environmental fate and effects of these compounds, including sulfonamide derivatives. Understanding the degradation pathways can inform remediation strategies for contaminated sites (Liu & Mejia Avendaño, 2013).

Chemical Properties and Applications

  • Sulfonamides as Drug Precursors : A review on sulfonamides, which are key in various clinically used drugs, discusses their applications and the recent development of novel drugs incorporating the sulfonamide group. This indicates the potential pharmaceutical applications of compounds with sulfonamide groups, possibly including research into novel therapeutic agents (Carta et al., 2012).

  • Environmental and Biological Monitoring : The study of polyfluoroalkyl substances (PFSs) and their monitoring in biological matrices emphasizes the need for continuous surveillance of these compounds due to their persistence and potential bioaccumulation. This underscores the importance of assessing the environmental impact of fluorinated and sulfonamide compounds (Houde et al., 2006).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, many indole-containing compounds interact with proteins or enzymes in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It might be interesting to explore its biological activity given the presence of the indole ring .

properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O3S/c24-17-10-11-20(19(25)12-17)26-23(28)14-27-13-22(18-8-4-5-9-21(18)27)31(29,30)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPUDMWNWQHXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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